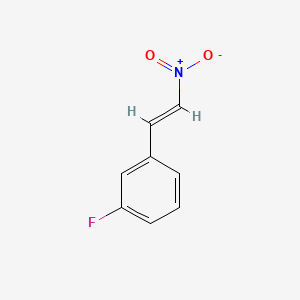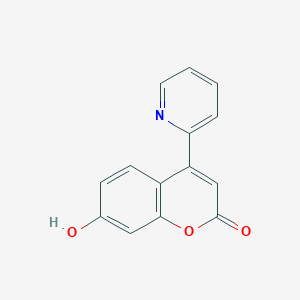![molecular formula C9H5F3N2O B1310178 2,2,2-三氟-1-(1H-吡咯并[2,3-b]吡啶-3-基)乙酮 CAS No. 860651-18-9](/img/structure/B1310178.png)
2,2,2-三氟-1-(1H-吡咯并[2,3-b]吡啶-3-基)乙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone is a unique chemical provided by Sigma-Aldrich to early discovery researchers . It has an empirical formula of C9H5F3N2O and a molecular weight of 214.14 .
Molecular Structure Analysis
The molecular structure of 2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone consists of a pyrrolopyridine core with a trifluoroethanone group attached . The SMILES string representation is FC(F)(F)C(=O)c1c[nH]c2ncccc12 .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a density of 1.5±0.1 g/cm^3, a molar refractivity of 47.1±0.3 cm^3, and a molar volume of 143.0±3.0 cm^3 . It has 3 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds .科学研究应用
FGFR抑制剂在癌症治疗中的应用
该化合物已被评估为纤维母细胞生长因子受体 (FGFR) 抑制剂的潜力,FGFR 参与了多种类型的癌症。 研究人员设计了该化合物的衍生物,作为有效的 FGFR 抑制剂 .
抑制癌细胞迁移和侵袭
安全和危害
The compound is classified as Acute Tox. 3 Oral, indicating that it is acutely toxic if swallowed . The safety pictogram GHS06 (skull and crossbones) applies to this compound . The precautionary statements P301 + P310 suggest that if swallowed, one should immediately call a poison center or doctor .
作用机制
Target of Action
The primary targets of 2,2,2-Trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone are Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play a crucial role in various types of tumors, making them an attractive strategy for cancer therapy .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . Among the series of 1H-pyrrolo[2,3-b]pyridine derivatives, compound 4h exhibited potent FGFR inhibitory activity .
Biochemical Pathways
The inhibition of FGFRs affects the FGFR signaling pathway, which plays an essential role in cell proliferation and survival . The abnormal activation of this pathway is associated with various types of tumors .
Pharmacokinetics
Its molecular weight (21414 Da) and solid form suggest that it may have good bioavailability.
Result of Action
The inhibition of FGFRs by 2,2,2-Trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone can lead to the suppression of tumor cell proliferation and the induction of apoptosis . For instance, compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .
生化分析
Biochemical Properties
2,2,2-Trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with fibroblast growth factor receptors (FGFRs), particularly FGFR1, where it forms hydrogen bonds with specific amino acid residues . These interactions can modulate the activity of FGFRs, influencing downstream signaling pathways and cellular responses.
Cellular Effects
The effects of 2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. By modulating FGFR activity, 2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone can affect cell proliferation, differentiation, and survival .
Molecular Mechanism
At the molecular level, 2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone exerts its effects through specific binding interactions with biomolecules. The compound’s trifluoromethyl group enhances its binding affinity to FGFRs, allowing it to form stable hydrogen bonds with key residues in the receptor’s active site . This binding can inhibit or activate the receptor’s kinase activity, leading to changes in downstream signaling and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies indicate that continuous exposure to 2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone can lead to sustained modulation of cellular signaling pathways and gene expression, highlighting its potential for therapeutic applications .
Dosage Effects in Animal Models
The effects of 2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone vary with different dosages in animal models. Studies have shown that low doses of the compound can effectively modulate FGFR activity without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and disruption of normal cellular functions . These findings underscore the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.
Metabolic Pathways
2,2,2-Trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound’s trifluoromethyl group can influence its metabolic stability and clearance from the body . Studies have shown that 2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone can affect metabolic flux and alter metabolite levels, further highlighting its potential impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, 2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its biological activity, as it determines the sites of action and potential therapeutic effects .
Subcellular Localization
The subcellular localization of 2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Studies have shown that the compound can localize to the nucleus, cytoplasm, and other subcellular structures, where it exerts its effects on cellular function and signaling pathways . Understanding the subcellular localization of 2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone is essential for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)7(15)6-4-14-8-5(6)2-1-3-13-8/h1-4H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZGJOLNEDZEEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2C(=O)C(F)(F)F)N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60420740 |
Source


|
| Record name | 2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60420740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
860651-18-9 |
Source


|
| Record name | 2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60420740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-4-[2-(4-nitrobenzoyl)hydrazinyl]-4-oxobut-2-enoate](/img/structure/B1310102.png)


![(2e)-3-(5-Oxo-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-6-yl)acrylic acid](/img/structure/B1310109.png)
![(2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid](/img/structure/B1310115.png)





![4-aminopyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B1310132.png)


